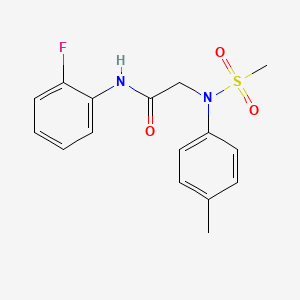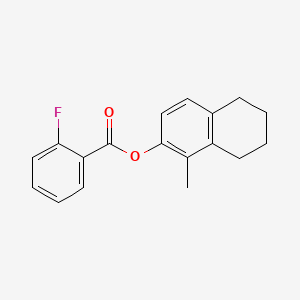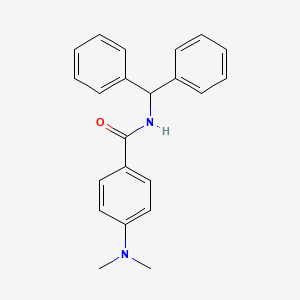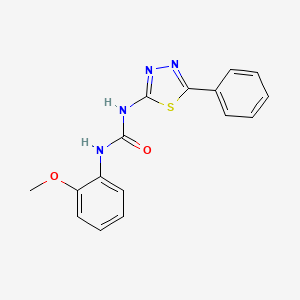
N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea, also known as PTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTU belongs to the class of thiadiazole urea derivatives, which have been reported to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-diabetic effects.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves the modulation of various signaling pathways and molecular targets in cells. In cancer cells, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea inhibits the expression and activity of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis. N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea also induces the expression of pro-apoptotic proteins such as Bax and caspases, while inhibiting the expression of anti-apoptotic proteins such as Bcl-2. In inflammation cells, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea also inhibits the activity of COX-2, which is an enzyme that produces pro-inflammatory prostaglandins. In diabetes cells, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea enhances the expression and activity of insulin receptor substrate-1 (IRS-1), which is a key mediator of insulin signaling. N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea also enhances the expression and activity of glucose transporter 4 (GLUT4), which is responsible for glucose uptake in cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has been shown to exhibit various biochemical and physiological effects in cells and animals. In cancer cells, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea inhibits cell proliferation, migration, and invasion. N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea also induces cell cycle arrest and apoptosis in cancer cells. In inflammation cells, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea inhibits the production of pro-inflammatory cytokines and reduces the infiltration of immune cells into inflamed tissues. N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea also reduces the production of reactive oxygen species (ROS) and oxidative stress in cells. In diabetes cells, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea enhances insulin sensitivity and glucose uptake in cells. N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea also reduces the production of ROS and oxidative stress in cells.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has several advantages for lab experiments such as its low toxicity, high stability, and ease of synthesis. N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is also readily available and can be easily modified to obtain derivatives with improved activity and selectivity. However, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea also has some limitations such as its poor solubility in water and its potential for off-target effects due to its promiscuous nature.
未来方向
There are several future directions for N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea research such as the development of N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea derivatives with improved activity and selectivity, the investigation of N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea's potential in other diseases such as neurodegenerative diseases and infectious diseases, and the exploration of N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea's mechanism of action at the molecular level. Additionally, the use of N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
合成方法
N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea can be synthesized through a multi-step reaction process starting from 2-methoxyaniline and 5-phenyl-1,3,4-thiadiazol-2-amine. The reaction involves the coupling of the two compounds through a urea linkage using an appropriate coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The final product is obtained through purification and isolation processes such as recrystallization or column chromatography.
科学研究应用
N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. In cancer research, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has been reported to exhibit anti-tumor effects through the inhibition of angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has also been shown to induce apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells. In inflammation research, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In diabetes research, N-(2-methoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has been reported to exhibit anti-diabetic effects through the enhancement of insulin sensitivity and glucose uptake in cells.
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-10-6-5-9-12(13)17-15(21)18-16-20-19-14(23-16)11-7-3-2-4-8-11/h2-10H,1H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYYAKRJTFSIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)

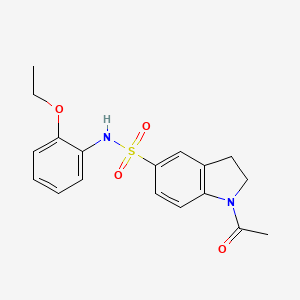
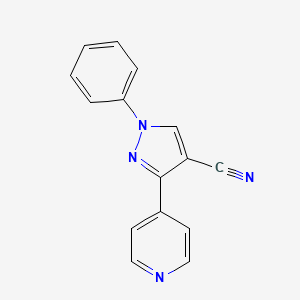
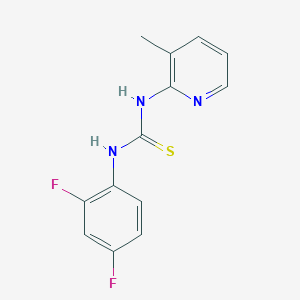
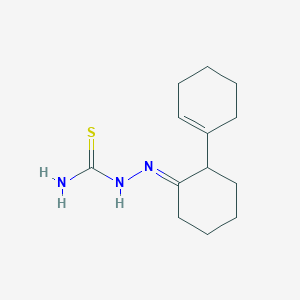
![2,4-dimethoxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5704785.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)
